3-(Benzyloxy)-4-bromothiophene-2-carboxylic acid

Catalog No.
S12521732
CAS No.
M.F
C12H9BrO3S
M. Wt
313.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Benzyloxy)-4-bromothiophene-2-carboxylic acid

Product Name

3-(Benzyloxy)-4-bromothiophene-2-carboxylic acid

IUPAC Name

4-bromo-3-phenylmethoxythiophene-2-carboxylic acid

Molecular Formula

C12H9BrO3S

Molecular Weight

313.17 g/mol

InChI

InChI=1S/C12H9BrO3S/c13-9-7-17-11(12(14)15)10(9)16-6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,14,15)

InChI Key

XQTDBVMCRWTBHL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C(SC=C2Br)C(=O)O

3-(Benzyloxy)-4-bromothiophene-2-carboxylic acid is a complex organic compound characterized by its thiophene ring structure, which contains a bromine atom and a benzyloxy substituent. The molecular formula of this compound is C₁₃H₉BrO₃S, and it has a molecular weight of approximately 305.17 g/mol. The presence of the carboxylic acid group (-COOH) in the structure contributes to its acidity and reactivity, making it a valuable compound in various chemical syntheses and applications.

Due to its functional groups. Notably:

  • Oxidation: The compound can be oxidized to form sulfoxides or other derivatives, depending on the reaction conditions.
  • Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines or alcohols, allowing for the synthesis of various derivatives.
  • Decarboxylation: Under certain conditions, the carboxylic acid group may undergo decarboxylation, leading to the formation of thiophene derivatives with different properties.

Research indicates that thiophene derivatives, including 3-(Benzyloxy)-4-bromothiophene-2-carboxylic acid, exhibit significant biological activity. These compounds have been studied for their potential anti-inflammatory properties and their ability to act against autoimmune diseases such as rheumatoid arthritis and Crohn's disease . Additionally, they may have applications in treating hematologic cancers like multiple myeloma and leukemia.

Several methods exist for synthesizing 3-(Benzyloxy)-4-bromothiophene-2-carboxylic acid:

  • Bromination: Starting from thiophene derivatives, bromination can be performed using bromine or brominating agents under controlled conditions.
  • Carboxylation: The introduction of the carboxylic acid group can be achieved through carbonylation reactions using palladium catalysts in the presence of carbon monoxide .
  • Alkylation: The benzyloxy group can be introduced via alkylation reactions using appropriate alkyl halides and bases.

This compound has several applications in:

  • Pharmaceuticals: Due to its biological activity, it is being explored for use in drug development targeting inflammatory and cancerous conditions.
  • Material Science: Its unique structure allows for potential applications in organic electronics and materials with specific electronic properties.
  • Chemical Synthesis: It serves as an intermediate in the synthesis of various other organic compounds, particularly those containing thiophene moieties.

Studies on the interactions of 3-(Benzyloxy)-4-bromothiophene-2-carboxylic acid with biological targets are crucial for understanding its mechanism of action. Research has shown that its derivatives can interact with specific receptors or enzymes involved in inflammatory pathways, which may contribute to their therapeutic effects .

Several compounds share structural similarities with 3-(Benzyloxy)-4-bromothiophene-2-carboxylic acid. Here are some notable examples:

Compound NameStructure FeaturesUnique Properties
4-Bromo-3-methoxythiophene-2-carboxylic acidContains a methoxy group instead of a benzyloxy groupDifferent electronic properties due to methoxy group
3-Bromothiophene-2-carboxylic acidLacks the benzyloxy substituentSimpler structure, potentially lower biological activity
5-(3-Methylphenyl)-2-thiophenecarboxylic acidContains a methylphenyl substituentAltered solubility and reactivity compared to target compound

The uniqueness of 3-(Benzyloxy)-4-bromothiophene-2-carboxylic acid lies in its specific combination of functional groups, which influences its reactivity and biological activity compared to similar compounds.

XLogP3

3.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

311.94558 g/mol

Monoisotopic Mass

311.94558 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-09-2024

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